Beclomethasonvalerat

Übersicht

Beschreibung

Beclomethasone valerate is a synthetic glucocorticoid ester, specifically the 17-valerate ester of beclomethasone. It is commonly used in the treatment of various inflammatory and allergic conditions due to its potent anti-inflammatory and immunosuppressive properties. Beclomethasone valerate is available in various forms, including creams, ointments, and inhalers, and is often prescribed for conditions such as asthma, allergic rhinitis, and dermatitis .

Wissenschaftliche Forschungsanwendungen

Beclomethasone valerate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

Biology: Investigated for its effects on cellular signaling pathways and gene expression.

Medicine: Extensively studied for its therapeutic effects in treating inflammatory and allergic conditions. It is used in clinical trials to evaluate its efficacy and safety in various formulations.

Industry: Utilized in the formulation of pharmaceutical products, including topical creams and inhalers.

Wirkmechanismus

Target of Action

Beclomethasone valerate is a synthetic corticosteroid . It is a prodrug of an active metabolite, beclomethasone 17-monopropionate (17-BMP), which acts on the glucocorticoid receptor to mediate its therapeutic action .

Mode of Action

Beclomethasone valerate itself possesses weak glucocorticoid receptor binding affinity and is rapidly converted into 17-BMP upon administration . Glucocorticoids inhibit neutrophil apoptosis and demargination, and inhibit NF-Kappa B and other inflammatory transcription factors . They also inhibit phospholipase A2, leading to decreased formation of arachidonic acid derivatives . In addition, glucocorticoids promote anti-inflammatory genes like interleukin-10 .

Biochemical Pathways

The primary biochemical pathway affected by beclomethasone valerate involves the glucocorticoid receptor. Upon binding to the receptor, it mediates the transcription of anti-inflammatory genes and inhibits the transcription of pro-inflammatory genes . This leads to a decrease in the production of inflammatory mediators and a reduction in inflammation.

Pharmacokinetics

Beclomethasone valerate is rapidly and extensively hydrolyzed by esterases to form 17-BMP, beclomethasone-21-monopropionate (21-BMP), and beclomethasone (BOH) during absorption . The bioavailability of the active metabolite B-17-MP is 41% for oral, 44% for intranasal, and 62% for inhaled dosing without charcoal . Approximately 36% of this is due to pulmonary absorption .

Result of Action

The result of beclomethasone valerate’s action is a reduction in inflammation. This is achieved through the inhibition of pro-inflammatory genes and the promotion of anti-inflammatory genes . This leads to a decrease in the production of inflammatory mediators, reducing inflammation in conditions such as asthma, allergic rhinitis, and dermatoses .

Action Environment

The action of beclomethasone valerate can be influenced by various environmental factors. For example, exposure to certain substances like insecticides and aromatic hydrocarbons are known to induce or inhibit CYP enzymes, which could potentially affect the metabolism of beclomethasone valerate . Additionally, the efficacy and stability of beclomethasone valerate can be affected by factors such as the patient’s disease state, age, and other individual characteristics .

Biochemische Analyse

Biochemical Properties

Beclomethasone Valerate interacts with various biomolecules in the body. It binds to serum albumin and corticosteroid-binding globulin . The interactions with these proteins facilitate the transport of Beclomethasone Valerate to the target sites in the body.

Cellular Effects

Beclomethasone Valerate has significant effects on various types of cells and cellular processes. It reduces the swelling, itching, and redness that can occur in conditions like eczema . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Beclomethasone Valerate exerts its effects at the molecular level through several mechanisms. It is a prodrug of an active metabolite beclomethasone 17-monopropionate (17-BMP) which acts on the glucocorticoid receptor to mediate its therapeutic action . It is rapidly converted into 17-BMP upon administration .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Beclomethasone Valerate change over time. It undergoes rapid and extensive hydrolysis mediated by esterases CYP3A to form beclomethasone-17-monopropionate (17-BMP), beclomethasone-21-monopropionate (21-BMP), and beclomethasone (BOH) .

Metabolic Pathways

Beclomethasone Valerate is involved in several metabolic pathways. During absorption, it undergoes rapid and extensive hydrolysis mediated by esterases CYP3A to form beclomethasone-17-monopropionate (17-BMP), beclomethasone-21-monopropionate (21-BMP), and beclomethasone (BOH) .

Transport and Distribution

Beclomethasone Valerate is transported and distributed within cells and tissues. It binds to serum albumin and corticosteroid-binding globulin, which facilitate its transport .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of beclomethasone valerate involves the esterification of beclomethasone with valeric acid. The reaction typically requires the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:

Starting Material: Beclomethasone

Reagent: Valeric acid

Catalyst: Sulfuric acid

Conditions: Reflux

The reaction proceeds with the formation of the ester bond between the hydroxyl group of beclomethasone and the carboxyl group of valeric acid, resulting in the formation of beclomethasone valerate .

Industrial Production Methods

In industrial settings, the production of beclomethasone valerate involves large-scale esterification processes. The reaction is typically carried out in stainless steel reactors equipped with reflux condensers. The reaction mixture is heated to the desired temperature, and the progress of the reaction is monitored using techniques such as high-performance liquid chromatography (HPLC). After completion, the product is purified through crystallization or chromatography to obtain high-purity beclomethasone valerate .

Analyse Chemischer Reaktionen

Types of Reactions

Beclomethasone valerate undergoes various chemical reactions, including:

Hydrolysis: The ester bond in beclomethasone valerate can be hydrolyzed under acidic or basic conditions to yield beclomethasone and valeric acid.

Oxidation: Beclomethasone valerate can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone groups in beclomethasone valerate to hydroxyl groups.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Hydrolysis: Beclomethasone and valeric acid.

Oxidation: Ketones or carboxylic acids.

Reduction: Hydroxyl derivatives of beclomethasone valerate.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Betamethasone valerate: Another glucocorticoid ester with similar anti-inflammatory properties.

Dexamethasone valerate: A potent glucocorticoid ester used in various inflammatory conditions.

Hydrocortisone valerate: A less potent glucocorticoid ester used for mild inflammatory conditions.

Uniqueness

Beclomethasone valerate is unique due to its specific esterification at the 17-position, which enhances its lipophilicity and allows for better skin penetration when used topically. Additionally, it has a favorable safety profile with a lower incidence of systemic side effects compared to other glucocorticoids .

Biologische Aktivität

Beclomethasone valerate is a synthetic corticosteroid widely used for its anti-inflammatory and immunosuppressive properties. It is primarily employed in treating various dermatological conditions, respiratory diseases, and allergic reactions. The biological activity of this compound is attributed to its interaction with glucocorticoid receptors, leading to a cascade of molecular events that mitigate inflammation and modulate immune responses.

- Molecular Formula : CHClO

- Molar Mass : 392.461 g/mol.

- Mechanism of Action : Beclomethasone valerate functions through both genomic and nongenomic pathways. The genomic pathway involves the activation of glucocorticoid receptors, which subsequently promotes the transcription of anti-inflammatory genes. The nongenomic pathway allows for a rapid response by modulating existing membrane-bound receptors and second messengers .

Pharmacokinetics

Understanding the pharmacokinetics of beclomethasone valerate is crucial for optimizing its therapeutic efficacy:

- Absorption : The absorption of beclomethasone valerate is influenced by the formulation vehicle. For instance, ointments may enhance skin penetration compared to creams or lotions .

- Protein Binding : It binds significantly to serum albumin and corticosteroid-binding globulin, affecting its distribution and half-life.

- Metabolism : The metabolism involves multiple pathways, including hydroxylation and reduction processes, yielding several metabolites .

- Elimination : Primarily eliminated through urine, with a half-life ranging from 10 to 12 hours depending on the administration route .

Biological Activity

The biological activity of beclomethasone valerate can be summarized as follows:

-

Anti-Inflammatory Effects :

- Inhibition of pro-inflammatory cytokines (e.g., IL-1, TNF-alpha).

- Reduction in inflammatory cell infiltration in tissues.

- Case Study: A randomized trial demonstrated significant reductions in acute radiation dermatitis when applying topical beclomethasone valerate prior to radiation therapy in head and neck cancer patients .

-

Immunosuppressive Effects :

- Modulation of T-cell activity and reduction in the proliferation of immune cells.

- Case Study: Beclomethasone valerate has shown efficacy in managing allergic rhinitis by suppressing local immune responses.

-

Vasoconstrictor Activity :

- Vasoconstriction assays indicate that beclomethasone valerate exhibits potent vasoconstrictor effects, which correlate with its anti-inflammatory properties.

- Research indicates that formulations with higher concentrations lead to increased blanching responses, suggesting greater bioavailability and efficacy .

Comparative Efficacy

A comparative analysis of beclomethasone valerate versus other corticosteroids highlights its relative potency:

| Corticosteroid | Potency Level | Indications |

|---|---|---|

| Beclomethasone Valerate | Moderate | Dermatitis, asthma |

| Betamethasone Dipropionate | High | Psoriasis, eczema |

| Triamcinolone Acetonide | Moderate | Allergic reactions, dermatitis |

Case Studies

- Topical Application in Radiation Therapy :

- Bioavailability Studies :

Eigenschaften

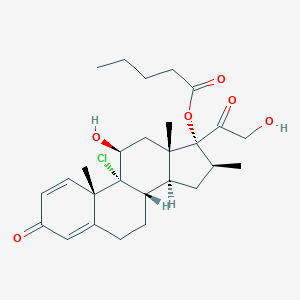

IUPAC Name |

[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37ClO6/c1-5-6-7-23(33)34-27(22(32)15-29)16(2)12-20-19-9-8-17-13-18(30)10-11-24(17,3)26(19,28)21(31)14-25(20,27)4/h10-11,13,16,19-21,29,31H,5-9,12,14-15H2,1-4H3/t16-,19-,20-,21-,24-,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYBACPSHBXABHX-SUYDQAKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70967055 | |

| Record name | 9-Chloro-11,21-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70967055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52619-18-8 | |

| Record name | Pregna-1,4-diene-3,20-dione, 9-chloro-11,21-dihydroxy-16-methyl-17-[(1-oxopentyl)oxy]-, (11β,16β)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52619-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Beclomethasone valerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052619188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Chloro-11,21-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70967055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-chloro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17-valerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.755 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BECLOMETHASONE VALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y75EGH2Q6J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.